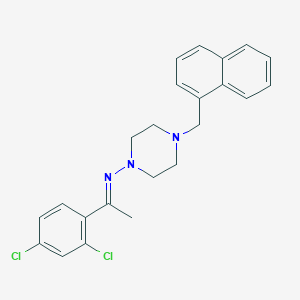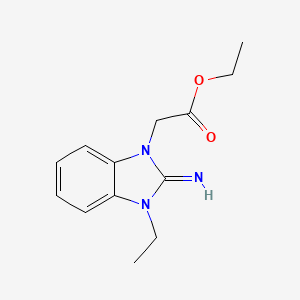
N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves the condensation of 2,4-dichloroacetophenone with 4-(naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction may require a catalyst and is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(phenylmethyl)piperazin-1-amine
- N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(2-naphthylmethyl)piperazin-1-amine
Uniqueness
N-(1-(2,4-Dichlorophenyl)ethylidene)-4-(naphthalen-1-ylmethyl)piperazin-1-amine is unique due to its specific structural features, such as the presence of both dichlorophenyl and naphthalenyl groups. These features may confer distinct pharmacological properties and reactivity compared to similar compounds.
特性
CAS番号 |
315224-65-8 |
|---|---|
分子式 |
C23H23Cl2N3 |
分子量 |
412.4 g/mol |
IUPAC名 |
(E)-1-(2,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H23Cl2N3/c1-17(21-10-9-20(24)15-23(21)25)26-28-13-11-27(12-14-28)16-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15H,11-14,16H2,1H3/b26-17+ |
InChIキー |
BYJICHPRSQUAIV-YZSQISJMSA-N |
異性体SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672664.png)
![N-(2-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11672667.png)
![Azepan-1-yl[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11672669.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672671.png)
![Methyl 6-tert-butyl-2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672672.png)
![3-(4-methylphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672679.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11672697.png)
![(2E)-2-(3-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11672702.png)

![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11672720.png)
![(2E)-2-[1-(naphthalen-1-ylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11672728.png)
![Ethyl 4-(biphenyl-4-yl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B11672736.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672748.png)
![2,3-dibromo-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11672752.png)
